molecular formula C11H16N2OS B3005120 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197892-16-1

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B3005120
CAS No.: 2197892-16-1
M. Wt: 224.32
InChI Key: QSQDJDNEMOBUQF-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane ( 2197892-16-1) is a synthetic organic compound with a molecular formula of C11H16N2OS and a molecular weight of 224.32 g/mol . This versatile building block is characterized by its unique structure that combines a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold with a 4-methyl-1,3-thiazole ring, connected via an ether linkage . The azabicyclic core contributes significant molecular rigidity and is known to be a key pharmacophore in medicinal chemistry, often associated with favorable biological activity and the ability to interact with central nervous system targets . The presence of the thiazole heterocycle, a privileged structure in drug discovery, enhances the compound's stability and provides versatile synthetic pathways for further derivatization, making it a valuable intermediate in the research and development of novel pharmaceuticals and agrochemicals . Its structural features suggest potential as a ligand for neuromodulatory receptors, positioning it as a compound of interest for researchers in neuropharmacology and the development of therapeutic agents for disorders of the central nervous system . The compound is offered with a guaranteed high level of purity and is available in various quantities to support your research and development workflows. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-7-15-11(12-8)14-10-6-13-4-2-9(10)3-5-13/h7,9-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDJDNEMOBUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the formation of the thiazole ring followed by its attachment to the bicyclic structure. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. This compound may modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The 3-substituted quinuclidine scaffold is a common feature in ligands targeting neuronal receptors. Key analogs and their pharmacological profiles are summarized below:

Compound Name / Structure Substituent at 3-Position Target Receptor Binding Affinity (Ki) Selectivity Notes Pharmacokinetic Profile
3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane (Subject Compound) 4-Methylthiazol-2-yloxy α7 nAChR (hypothesized) Not reported Predicted based on thiazole bioisosterism Likely moderate oral bioavailability
W-56203 3-Methylbenzo[b]thiophen-5-yl (spiro-oxazolidinone) α7 nAChR 3 nM >1000× selectivity over α4β2, α1β2δ nAChRs High oral bioavailability; brain-penetrant
(R)-3-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5-oxazolidin-2-one 5-Chlorothiophen-2-yl (spiro-oxazolidinone) α7 nAChR 9 nM >100× selectivity over α4β2 nAChRs Good brain permeability
(3R)-3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane 6-Chloropyrazin-2-yl Muscarinic (M1/M3) Not reported Functional selectivity for M3 antagonism Optimized for CNS penetration

Key Observations :

  • Thiazole vs. Thiophene/Benzothiophene : The thiazole group in the subject compound may offer improved metabolic stability compared to thiophene or benzothiophene analogs (e.g., W-56203), as thiazoles are less prone to oxidative metabolism .
  • Spiro-Oxazolidinone Modifications: Compounds like W-56203 and the 5-chlorothiophen-2-yl derivative exhibit enhanced α7 nAChR affinity due to the spiro-oxazolidinone moiety, which rigidifies the structure and optimizes receptor interactions .
  • Receptor Switching : Substitution with pyrazine (as in the 6-chloropyrazin-2-yl analog) shifts activity toward muscarinic receptors, demonstrating the scaffold’s versatility .

Therapeutic Potential

  • α7 nAChR Agonists: W-56203 and related spiro-oxazolidinones show efficacy in preclinical models of schizophrenia and cognitive impairment . The subject compound’s thiazole group may similarly target α7 nAChRs but with distinct pharmacokinetics.

Biological Activity

3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a thiazole ring and a bicyclic structure. This article aims to explore its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H16N2OS
  • Molecular Weight : 224.32 g/mol
  • Purity : Typically 95% .

The biological activities of 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane are largely attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial and antifungal properties, making them candidates for treating infections .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that the absorption and bioavailability can vary significantly:

  • Absorption : The bioavailability of related compounds after oral administration has been reported to be around 6.2% when compared to intravenous administration .
  • Metabolism : The metabolic stability of thiazole derivatives is generally favorable, which is crucial for their therapeutic effectiveness .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to or derived from 3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains and fungi,
AntioxidantReduces oxidative stress in cellular models
NeuroprotectiveProtects neuronal cells in vitro from apoptosis
AntitumorExhibits cytotoxic effects on cancer cell lines

Case Study: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.

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